Valemetostat tosylate
CAS No.: 1809336-93-3
Cat. No.: VC0546531
Molecular Formula: C33H42ClN3O7S
Molecular Weight: 660.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1809336-93-3 |
---|---|
Molecular Formula | C33H42ClN3O7S |
Molecular Weight | 660.2 g/mol |
IUPAC Name | (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C26H34ClN3O4.C7H8O3S/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32);2-5H,1H3,(H,8,9,10)/t17?,18?,26-;/m1./s1 |
Standard InChI Key | JSBKGJUYSLVFPF-RRKMXGHKSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Valemetostat tosylate (also known as DS-3201b) is the tosylate salt form of valemetostat, characterized by the molecular formula C33H42ClN3O7S and a molecular weight of 660.2 g/mol . The compound is marketed under the trade name Ezharmia in Japan . The chemical structure incorporates a benzodioxole-carboxamide framework with specific stereochemistry.
Physical and Chemical Characteristics
The compound exhibits the following key physical and chemical properties:
Property | Value/Description |
---|---|
Molecular Formula | C33H42ClN3O7S |
Molecular Weight | 660.22 g/mol |
Other Names | Valemetostat tosilate (JAN); DS-3201; DS-3201b |
Defined Stereocenters | 3/3 |
Charge | 0 |
Parent Compound | Valemetostat (CID 126481870) |
Component Compounds | p-Toluenesulfonic acid (CID 6101) |
Table 1. Physical and chemical properties of valemetostat tosylate
The compound is a white to off-white solid that demonstrates good solubility in DMSO (125 mg/mL or 189.33 mM) . It possesses three defined stereocenters, contributing to its specific biological activity profile .
Mechanism of Action
Valemetostat tosylate functions through a novel epigenetic mechanism, targeting histone methylation processes that are frequently dysregulated in cancer.
Primary Targets and Epigenetic Regulation
Valemetostat tosylate is a potent, selective dual inhibitor of the histone lysine methyltransferases EZH1 and EZH2 . These enzymes are catalytic subunits of the polycomb repressive complex 2 (PRC2) and play critical roles in chromatin remodeling and gene expression regulation . The primary mechanism involves:
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Inhibition of both wild-type and mutated forms of EZH1 and EZH2
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Prevention of methylation of lysine 27 on histone H3 (H3K27)
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Reduction of H3K27 trimethylation, a repressive transcriptional mark
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Alteration of gene expression patterns associated with cancer pathways
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Enhancement of transcription of certain target genes
This dual inhibitory activity distinguishes valemetostat tosylate from selective EZH2 inhibitors, potentially providing broader efficacy against various cancer types. In vitro studies have demonstrated that various models of hematological malignancies (ATL, DLBCL, Burkitt lymphoma, and PTCL) showed 5.2- to approximately 200-fold greater sensitivity to valemetostat compared to selective EZH2 inhibitors .
Cellular Effects and Signaling Pathways
Valemetostat tosylate has been shown to exert several important cellular effects:
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Antiproliferative activity against TL-Om1 cell lines derived from human ATL
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Inhibition of both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of diffuse large B-cell lymphoma (DLBCL) cells
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Induction of apoptosis in DLBCL cell lines, regardless of subtype
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Suppression of BCL6 protein expression (a key oncogene in B-cell lymphoma)
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Blockage of primary ATL cell survival in vitro
Importantly, valemetostat tosylate also affects DNA damage response pathways. It upregulates expression of genes involved in DNA damage response, such as DNA/RNA helicase Schlafen 11 (SLFN11). This upregulation can sensitize tumor cells to DNA-damaging agents, providing a rationale for combination therapy approaches .
Pharmacokinetic Profile
The pharmacokinetic profile of valemetostat tosylate has been well-characterized through multiple clinical studies in both healthy subjects and patients with various malignancies.
Absorption and Distribution
Following oral administration of a 200 mg dose under fasting conditions, valemetostat tosylate demonstrates the following key absorption and distribution parameters:
Parameter | Value | Condition | Population |
---|---|---|---|
Cmax | 2230 ng/mL | Single 200 mg dose, fasted | Patients with malignancies |
Cmax | 1500 ng/mL | 200 mg daily, high-fat meal | Healthy adults |
Tmax (median) | 3.79 h | Steady state | Patients |
Protein binding | 94-95% | 200 mg dose | Healthy adults |
Volume of distribution (Vz/F) | 68 L | - | - |
Table 2. Absorption and distribution parameters of valemetostat tosylate
Valemetostat predominantly binds to human α1 acidic glycoprotein in vitro, with an apparent volume of distribution at steady state of 268 L .
Metabolism and Elimination
The compound is primarily metabolized by cytochrome P450 3A (CYP3A) enzymes and is mainly excreted in feces . Additional elimination parameters include:
Parameter | Value |
---|---|
Clearance (CL/F) | 58.1 L/h |
Terminal half-life (t½) | 11.1 h (range: 9.46-20.4 h) |
Accumulation ratio | 1.19 |
Table 3. Metabolism and elimination parameters of valemetostat tosylate
Food Effect and Drug Interactions
Food has a significant impact on the pharmacokinetics of valemetostat tosylate. Administration after a meal results in:
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50-60% lower Cmax
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30-50% lower AUC
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Median Tmax delay of 2.5-3 hours relative to fasted administration
The ratios of geometric mean values after high-fat or low-fat meals compared to fasting conditions are:
Meal Type | Cmax Ratio | AUC Ratio |
---|---|---|
High-fat meal | 0.487 | 0.703 |
Low-fat meal | 0.375 | 0.466 |
Table 4. Effect of food on valemetostat tosylate pharmacokinetics
Based on these findings, valemetostat tosylate should be administered under fasted conditions to avoid the negative food effect .
Regarding drug interactions, valemetostat tosylate is:
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A substrate and inhibitor of P-glycoprotein (P-gp)
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An inhibitor of MATE1 (IC50 0.548 µmol/L) and MATE2-K
Co-administration with strong CYP3A inhibitors may increase valemetostat Cmax by 2.13-fold and AUC by 2.67-fold, while P-gp inhibitors may increase Cmax by 1.59-fold and AUC by 2.58-fold . These interactions should be considered when developing treatment plans involving valemetostat tosylate.
Clinical Development and Research
Valemetostat tosylate has undergone extensive clinical evaluation across multiple phases of development in various patient populations.
Phase 1 Studies
Initial phase 1 studies of valemetostat tosylate focused on establishing safety, tolerability, and pharmacokinetics:
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First-in-human phase 1 trial of valemetostat capsules in patients with relapsed/refractory non-Hodgkin lymphoma demonstrated good tolerability and clinical activity .
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Two phase 1 studies in healthy Japanese participants assessed:
These studies established that valemetostat Cmax and AUC increased dose-proportionally, and plasma pharmacokinetic parameters were similar between capsule and tablet formulations. Treatment-emergent adverse events were mild (grade 1) in severity .
Additional phase 1 studies have included:
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A phase 1 trial investigating drug interactions with itraconazole and fluconazole to assess effects of CYP3A and P-gp inhibition .
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A pediatric, adolescent, and young adult phase 1 trial for relapsed/refractory solid tumors, using three dose levels (150, 200, and 250 mg/1.7 m²) in a 3+3 design to determine the recommended phase 2 dose .
Phase 2 Studies
The pivotal VALENTINE-PTCL01 trial was a multicenter, open-label, single-arm, phase 2 study conducted at 47 hospitals across 12 countries in Asia, Europe, North America, and Oceania . This trial investigated:
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Clinical activity of valemetostat tosylate in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL)
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Safety in patients with relapsed/refractory adult T-cell leukemia/lymphoma (ATL)
Participants received oral valemetostat tosylate at 200 mg daily in continuous 28-day cycles until disease progression or unacceptable toxicity. The primary endpoint for PTCL patients was the CT-based objective response rate by blinded independent central review using 2014 Lugano response criteria .
Results from this study demonstrated durable responses with a manageable safety profile, supporting further development of the compound .
Additional phase 2 studies include a single-arm trial in Japanese patients with relapsed or refractory adult T-cell leukemia/lymphoma, which showed promising response rates .
Ongoing Clinical Investigations
Current clinical research with valemetostat tosylate includes:
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A phase 1b, multicenter, open-label study combining valemetostat with topoisomerase-I inhibitor antibody-drug conjugates:
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Investigation in SMARCB1/INI1-deficient solid tumors, including:
These studies aim to expand the therapeutic potential of valemetostat tosylate across multiple cancer types and combination regimens.
Therapeutic Applications
Approved Indications
Valemetostat tosylate received its first regulatory approval in Japan in September 2022, where it is marketed under the trade name Ezharmia® . It is approved for:
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Treatment of patients with relapsed or refractory adult T-cell leukemia/lymphoma (R/R ATL)
This approval was based on clinical evidence demonstrating efficacy and manageable safety in this patient population with limited therapeutic options.
Adverse Event | Frequency/Severity |
---|---|
Thrombocytopenia | Common, grade ≥3 |
Anemia | Common |
Neutropenia | 17% in PTCL, 18% in ATL, grade ≥3 |
Lymphopenia | Common |
Leukopenia | Common |
Alopecia | Common |
Dysgeusia | Common |
Table 5. Common adverse events associated with valemetostat tosylate treatment
Thrombocytopenia has been identified as an adverse event of special interest .
Serious Adverse Events
In the VALENTINE-PTCL01 trial, serious treatment-emergent adverse events were reported in:
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40% of patients with peripheral T-cell lymphoma
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68% of patients with adult T-cell leukemia/lymphoma
Of these, 7% of PTCL patients and 5% of ATL patients experienced serious treatment-emergent adverse events considered to be treatment-related. Importantly, no treatment-related deaths were reported in this study .
Tolerability in Special Populations
In healthy subjects, valemetostat tosylate was generally well-tolerated, with treatment-emergent adverse events being mild (grade 1) in severity .
The safety profile in pediatric, adolescent, and young adult populations is being characterized in ongoing clinical trials .
Current Status and Future Directions
Regulatory Status
As of April 2025, valemetostat tosylate has received regulatory approval in Japan for the treatment of relapsed or refractory adult T-cell leukemia/lymphoma . The compound continues to undergo clinical evaluation in multiple other countries and for additional indications.
Future Research Directions
Several important research directions are currently being pursued:
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Combination therapy approaches:
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With topoisomerase-I inhibitor antibody-drug conjugates in solid tumors
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With other DNA-damaging agents based on mechanistic rationale
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Expansion into additional hematological malignancies beyond ATL and PTCL
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Investigation in SMARCB1/INI1-deficient solid tumors in pediatric and adolescent populations
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Development of predictive biomarkers for response to EZH1/2 inhibition therapy
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Long-term safety and efficacy monitoring in approved indications
Significance in Epigenetic Therapy Landscape
Valemetostat tosylate represents a significant advancement in the field of epigenetic therapy, offering a novel mechanism of action through dual inhibition of EZH1 and EZH2. This approach potentially provides advantages over selective EZH2 inhibitors for certain cancer types and may address resistance mechanisms that limit efficacy of more targeted approaches. As research continues to elucidate the complex role of epigenetic dysregulation in cancer, valemetostat tosylate stands as an important therapeutic tool with demonstrated clinical efficacy.
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